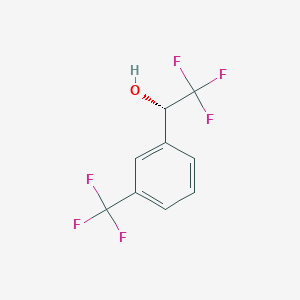
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry. The compound is known for its high lipophilicity, thermal stability, and resistance to metabolic degradation, which are advantageous in pharmaceutical and agrochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding secondary alcohol.
Fluorination: The secondary alcohol is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the trifluoromethyl group at the alpha position.
Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or enzymatic resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated chromatographic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, mild conditions (room temperature).
Reduction: LiAlH4, anhydrous conditions, low temperature.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl chloride or bromide.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is largely dependent on its application. In pharmaceutical research, it may act as an enzyme inhibitor or modulator due to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance binding affinity and selectivity towards target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol: A positional isomer with different physicochemical properties.
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone: The oxidized form of the compound with distinct reactivity.
Uniqueness
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of multiple trifluoromethyl groups, which impart high lipophilicity, thermal stability, and resistance to metabolic degradation. These properties make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H6F6O |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m0/s1 |
InChI Key |
BSMNENKVFMPEGA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



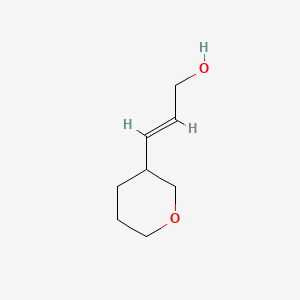
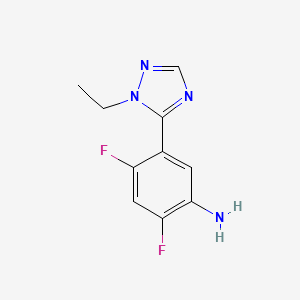
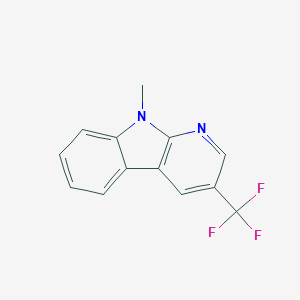

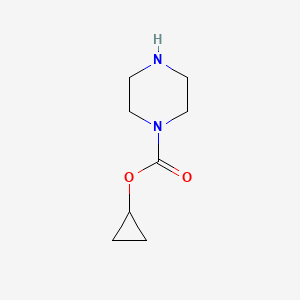
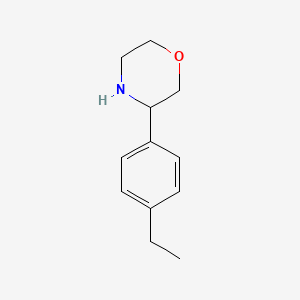

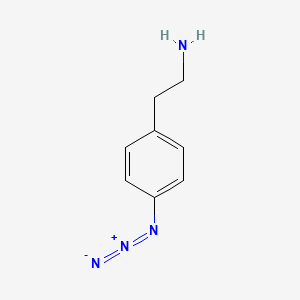

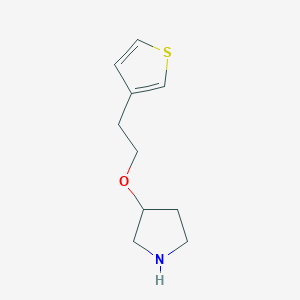

![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)

